methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
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Overview
Description
Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Cyano Group: The cyano group is introduced via a reaction with cyanogen bromide in an acetonitrile solution.
Formation of Ethenyl Linkage: The ethenyl linkage is formed through a reaction with an appropriate aldehyde under basic conditions.
Esterification: The final step involves esterification with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antiparasitic activity.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is unique due to its specific structural features, such as the cyanoethenyl linkage and the ester group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-24-18(23)12-6-8-14(9-7-12)20-11-13(10-19)17-21-15-4-2-3-5-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATKLUUGJVYEEY-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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